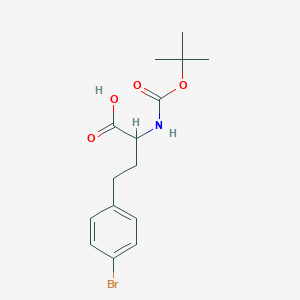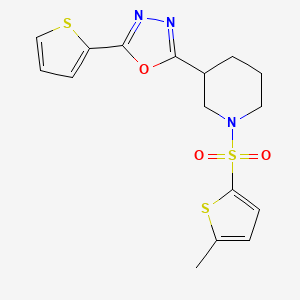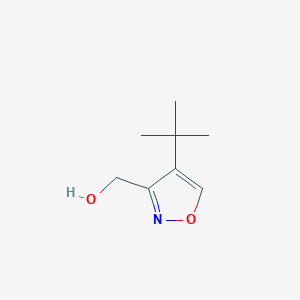
(R)-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “®-4-(4-Bromo-phenyl)-2-tert-butoxycarbonylamino-butyric acid” is an amino acid derivative with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (BOC) protecting group . The BOC group is often used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The compound contains a carboxylic acid group, an amino group (protected by the BOC group), and a bromophenyl group. The presence of the bromine atom suggests that it could be involved in various reactions such as Suzuki-Miyaura cross-coupling .Chemical Reactions Analysis
As a bromophenyl derivative, this compound could potentially undergo various reactions such as palladium-catalyzed cross-coupling reactions . The BOC group can be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity . The BOC group is generally stable under basic conditions but can be removed under acidic conditions .Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
One notable application involves its use in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, as demonstrated by A. Nadin et al. (2001). Their work highlights the practical and stereocontrolled fashion of synthesizing 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid from (l)-phenylalanine, emphasizing its relevance in peptide chemistry (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Synthesis of β-Hydroxy-α-amino Acids
Research by Ramón Badorrey et al. (2000) has showcased the asymmetric synthesis of (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles as precursors for the synthesis of chiral β-hydroxy-α-amino acids. This synthesis route leverages the chemical's structure for the facile production of amino acids with specific chirality, an essential aspect in the development of pharmaceuticals and bioactive compounds (Badorrey, Cativiela, Díaz-de-Villegas, & Gálvez, 2000).
Chiral Peptidic Nucleic Acids Synthesis
Lenzi, Reginato, and Taddai (1995) have applied this compound in the synthesis of N-Boc-α-amino acids with nucleobase residues, serving as building blocks for chiral peptidic nucleic acids (PNA). This approach is pivotal for the development of PNAs with specific stereochemistry, which are crucial in gene therapy and molecular diagnostics (Lenzi, Reginato, & Taddai, 1995).
Water Oxidation Catalysis
The chemical has also found application in the field of catalysis, specifically in water oxidation processes. A study by R. Zong and R. Thummel (2005) demonstrates the use of related complexes for oxygen evolution, a critical reaction for energy storage and conversion technologies. The research highlights the efficiency and selectivity of these catalysts in facilitating water oxidation, contributing to the development of sustainable energy solutions (Zong & Thummel, 2005).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNHYCFMJNTVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
![(1R)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2858856.png)






![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)